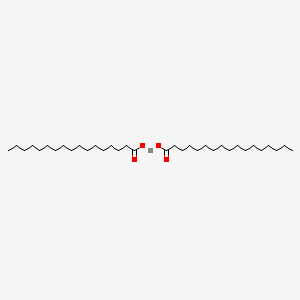
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is a complex organic compound with the molecular formula C22H36O. It is known for its unique structure, which includes a chrysenyl core with multiple methyl groups and an ethanone functional group.
Vorbereitungsmethoden
The synthesis of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves several steps, typically starting with the preparation of the chrysenyl core. This can be achieved through a series of cyclization reactions, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone can be compared with other similar compounds, such as:
D-Homo-5α-pregnan-20-one: This compound shares a similar chrysenyl core but differs in the functional groups attached.
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanol: This compound has an alcohol group instead of an ethanone group
Eigenschaften
Molekularformel |
C22H36O |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
InChI |
InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
InChI-Schlüssel |
JGSFSCPYAZYXRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)









![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
